molecular formula C8H18N2 B2811068 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 1205746-32-2

3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine

Cat. No.: B2811068
CAS No.: 1205746-32-2
M. Wt: 142.246
InChI Key: IIHQYQVGFVPFFI-MRVPVSSYSA-N
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Description

3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine: is a chemical compound that features a pyrrolidine ring attached to a propan-1-amine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its significance in the development of novel therapeutic agents.

Scientific Research Applications

Chemistry: In organic synthesis, 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors. It is used in the development of bioactive molecules that can modulate biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of polymers, resins, and other advanced materials.

Future Directions

The future directions for “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine typically involves the reaction of 2-methylpyrrolidine with a suitable propan-1-amine derivative. One common method includes the use of reductive amination, where the pyrrolidine is reacted with a propan-1-amine precursor in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into more reduced forms such as secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

    2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound shares a similar structure but differs in the position of the methyl group.

    3-(1-methylpyrrolidin-2-yl)pyridine: Another related compound with a pyridine ring instead of a propan-1-amine chain.

Uniqueness: 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQYQVGFVPFFI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205746-32-2
Record name 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
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